4-Methoxy-2-(trifluoromethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

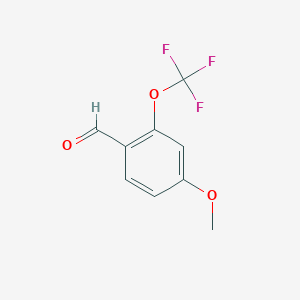

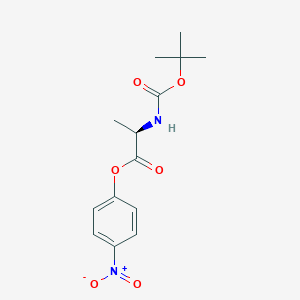

4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3) at the 4th position and a trifluoromethoxy group (-OCF3) at the 2nd position . The aldehyde group (-CHO) is also attached to the benzene ring .Scientific Research Applications

Organic Synthesis Building Block

4-Methoxy-2-(trifluoromethoxy)benzaldehyde: serves as a versatile building block in organic synthesis. Its aldehyde group is highly reactive, making it suitable for condensation reactions to form Schiff bases, which are precursors to many organic compounds . The methoxy and trifluoromethoxy groups also offer unique electronic and steric properties, influencing the reactivity and stability of the synthesized molecules.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the synthesis of complex molecules that may exhibit biological activity. Its structure is particularly useful in the development of potential drug candidates that require a trifluoromethyl group, which can improve the metabolic stability and bioavailability of pharmaceuticals .

Material Science

The compound’s ability to act as a precursor to various polymers and coatings is explored in material science. The trifluoromethoxy group can impart hydrophobic properties to materials, potentially leading to the development of water-resistant surfaces .

Agrochemical Development

4-Methoxy-2-(trifluoromethoxy)benzaldehyde: may be used in the design of new agrochemicals. The trifluoromethyl moiety is a common feature in pesticides and herbicides, contributing to their effectiveness and environmental persistence .

Fluorinated Compound Synthesis

This compound is pivotal in the synthesis of fluorinated aromatic compounds, which are important in various fields, including organofluorine chemistry. The presence of the trifluoromethoxy group can significantly alter the chemical and physical properties of these compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde can be used as standards or reagents in chromatographic analysis and spectroscopic measurements, aiding in the detection and quantification of complex molecules .

Catalyst Development

The compound can be employed in the development of catalysts for chemical reactions. Its structural features may be fine-tuned to create catalysts with specific reactivity patterns, which are valuable in accelerating or directing chemical transformations .

Research on Chemical Intermediates

Lastly, it serves as an intermediate in chemical research aimed at exploring new reactions and pathways. Its unique substituents make it a subject of interest in studies investigating the influence of different functional groups on chemical behavior .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.

Mode of Action

The compound exerts its activity by inhibiting the cytochrome bc (1) complex This inhibition disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production

properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUIWDQXZDLZIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590698 |

Source

|

| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |

CAS RN |

886503-52-2 |

Source

|

| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)